1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid
CAS No.: 84677-06-5
Cat. No.: VC21547296
Molecular Formula: C12H13NO4
Molecular Weight: 235.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 84677-06-5 |
---|---|
Molecular Formula | C12H13NO4 |
Molecular Weight | 235.24 g/mol |
IUPAC Name | 1-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C12H13NO4/c14-10(15)12(6-7-12)13-11(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,16)(H,14,15) |
Standard InChI Key | KHINKCGJKZSHAJ-UHFFFAOYSA-N |
SMILES | C1CC1(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | C1CC1(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Physical and Chemical Properties
1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid exhibits a range of physical and chemical properties that directly influence its behavior in chemical reactions and applications. Based on available data, the compound exists as a solid at ambient temperature conditions, which aligns with expectations for carboxylic acids of comparable molecular weight and structural complexity.
The molecular structure features several key functional groups that define its chemical reactivity profile. The carboxylic acid moiety (-COOH) participates in typical acid-base reactions, esterification processes, and amidation reactions. The protected amino group provides a site for further functionalization once the protecting group is removed under appropriate conditions. Perhaps most significantly, the cyclopropane ring incorporates substantial strain energy, making it susceptible to ring-opening reactions under specific chemical environments.
For computational chemistry applications and database searches, the compound can be represented using SMILES notation: O=C(C1(NC(OCC2=CC=CC=C2)=O)CC1)O . This linear textual representation encodes the complete structural information of the molecule in a standardized format.
The structural confirmation and purity assessment of 1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid typically employ spectroscopic techniques including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. These analytical methods provide critical information regarding structural integrity and purity levels of synthesized material.
Comparative Analysis with Related Compounds
Understanding the properties of 1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid benefits from comparative analysis with structurally related compounds. Table 1 presents a comparative analysis of three structurally related compounds, highlighting their key differences and similarities.
Table 1: Comparative Analysis of 1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid and Related Compounds
The structural variations highlighted in Table 1 significantly influence the physicochemical profiles, reactivity patterns, and potential applications of each compound. The additional methyl group in 1-((((Benzyloxy)carbonyl)amino)methyl)cyclopropanecarboxylic acid introduces greater conformational flexibility compared to our target compound . Meanwhile, 1-Aminocyclopropane-1-carboxylic acid lacks the protecting group entirely, resulting in a more reactive amino functionality and substantially different chemical behavior .
Research Applications
1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid has demonstrated significant utility across multiple research domains, with particular emphasis on medicinal chemistry and materials science applications. The compound's distinctive structural characteristics contribute substantially to its versatility across these application areas.
Medicinal Chemistry Applications
In medicinal chemistry contexts, this compound has been explored for its potential biological activities and as a building block for synthesizing more complex bioactive molecules. The highly strained cyclopropane ring can undergo specific transformations that potentially lead to compounds with interesting pharmacological properties. Additionally, the protected amino functionality enables selective chemical manipulations at other reactive sites within the molecule.
The compound's potential value in pharmaceutical research stems from its structural relationship to amino acids, which are fundamental building blocks of proteins and other biologically significant molecules. The benzyloxycarbonyl protecting group is widely utilized in peptide synthesis, suggesting potential applications in the development of peptide-based therapeutic agents.
Materials Science Applications
Within materials science research, the compound's ability to undergo specific chemical transformations makes it valuable for synthesizing complex molecules with tailored properties. The reactive nature of both the cyclopropane ring and carboxylic acid functionality provides multiple sites for incorporating this structural unit into larger molecular frameworks with desired physical and chemical characteristics.
The potential applications in materials science may include the development of specialized polymers, surface coatings, or other functional materials through appropriate chemical modifications. The cyclopropane ring's strain energy could potentially be harnessed to create materials with unique mechanical or thermal properties.
Structure-Activity Relationships
Examining the relationships between 1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid and structurally similar compounds provides valuable insights into its chemical behavior and potential applications. Several compounds share structural similarities with our target molecule, each exhibiting unique properties and applications.
Analysis of Structural Analogs
One closely related compound is 1-((((Benzyloxy)carbonyl)amino)methyl)cyclopropanecarboxylic acid (CAS: 1265896-32-9), which differs from our target compound by incorporating an additional methyl group between the amino functionality and the cyclopropane ring . This structural modification alters the molecule's spatial configuration and potentially its reactivity patterns by introducing greater conformational flexibility.
Another significant related compound is 1-Aminocyclopropane-1-carboxylic acid, which lacks the benzyloxycarbonyl protecting group entirely . This compound has established biological activity as an agonist for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex. Its activity profile includes an IC50 value of 38 nM in blocking 3H-glycine binding to rat forebrain membrane, 131 μM in blocking NMDA-induced release of arachidonic acid, and demonstrated ability to reduce NMDA-induced cell death in hippocampal neurons .
In agricultural research contexts, 1-Aminocyclopropane-1-carboxylic acid (ACCA) has shown promise for enhancing crop resistance and stress tolerance, particularly in maize cultivation . Research indicates that ACCA can modulate ethylene biosynthesis pathways, thereby altering plant defense mechanisms and improving stress tolerance . This agricultural application demonstrates the diverse potential of cyclopropane-containing amino acids beyond traditional chemical and pharmaceutical research domains.
Structural Determinants of Activity
The structural features of 1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid significantly influence its chemical reactivity profile and potential biological activities. The cyclopropane ring introduces substantial strain energy, creating reactivity patterns that can be exploited in various chemical transformations. The benzyloxycarbonyl group functions as a protecting group for the amino functionality, enabling selective chemical manipulations at other reactive sites within the molecule.
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